6,7-Dichloro-2,3-dimethylquinoxaline

Vue d'ensemble

Description

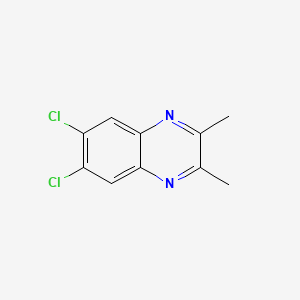

6,7-Dichloro-2,3-dimethylquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at positions 6 and 7, and two methyl groups at positions 2 and 3 on the quinoxaline ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dimethylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the methylation reaction efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 6,7-Dichloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

6,7-Dichloro-2,3-dimethylquinoxaline is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as anti-cancer agents by inhibiting specific enzymes associated with tumor growth. For instance, a study highlighted the design of heterocyclic analogs based on this compound that exhibited selective kinase inhibition relevant to Alzheimer's disease therapy .

Antimicrobial Activity

Research has demonstrated that various derivatives of this compound possess significant antimicrobial properties. A study synthesized several new substituted quinoxalines and tested them against bacterial and fungal strains, revealing that certain compounds displayed substantial antibacterial and antifungal activity .

Agricultural Chemicals

Pesticides and Herbicides

This compound is also utilized in formulating agrochemicals such as pesticides and herbicides. Its effectiveness in crop protection against pests and diseases makes it valuable in agricultural research. The development of new agrochemical formulations based on this compound is ongoing to enhance efficacy and reduce environmental impact .

Material Science

Advanced Materials Development

In material science, this compound is explored for creating advanced materials like polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications .

Analytical Chemistry

Standard Reference Material

The compound serves as a standard reference material in analytical chemistry. It aids researchers in calibrating instruments and validating testing procedures across various applications, ensuring accuracy in experimental results .

Biochemical Research

Enzyme Activity Studies

Researchers utilize this compound in biochemical studies related to enzyme activity and metabolic pathways. This research provides insights into biological processes and identifies potential therapeutic targets for drug development .

Data Table: Summary of Applications

Case Studies

-

Kinase Inhibition for Alzheimer's Therapy

A study focused on designing new heterocyclic analogs derived from this compound showed promising results in selectively inhibiting kinases involved in neurodegenerative diseases . This research emphasizes the potential therapeutic applications of quinoxaline derivatives. -

Antimicrobial Efficacy Testing

Another investigation synthesized various substituted quinoxalines from this compound and evaluated their antimicrobial activities against multiple pathogens. The results indicated that several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Mécanisme D'action

The mechanism of action of 6,7-Dichloro-2,3-dimethylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. It acts as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and thereby modulating biological pathways. This compound is particularly noted for its role in inhibiting the glycine binding site on the N-methyl-D-aspartate receptor complex .

Comparaison Avec Des Composés Similaires

6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but has a dione functional group instead of methyl groups.

2,3-Dichloroquinoxaline: Lacks the methyl groups present in 6,7-Dichloro-2,3-dimethylquinoxaline.

6,7-Dichloro-2-methylquinoxaline: Contains only one methyl group at position 2.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and biological activities. Its dual substitution pattern allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research .

Activité Biologique

6,7-Dichloro-2,3-dimethylquinoxaline (DCMDQ) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores the biological activity of DCMDQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCMDQ is characterized by its dual chlorine substitution on the quinoxaline ring. This structural feature enhances its reactivity and interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 227.09 g/mol.

The primary mechanism of action for DCMDQ involves its role as an antagonist at specific receptor sites, particularly the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction inhibits the binding of natural ligands, thereby modulating excitatory neurotransmission pathways in the central nervous system (CNS) .

Key Mechanisms:

- NMDA Receptor Antagonism: DCMDQ exhibits selective inhibition of glycine binding sites on NMDA receptors, which are critical for synaptic plasticity and memory function.

- Kinase Inhibition: Recent studies have indicated that DCMDQ analogs can inhibit various kinases implicated in cellular signaling pathways, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

DCMDQ has been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. Its broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

Anticancer Potential

Research indicates that DCMDQ derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have reported that certain quinoxaline derivatives can reduce lipid accumulation in hepatocellular carcinoma cells, suggesting a role in managing non-alcoholic fatty liver disease .

Case Studies

-

Inhibition of Kinases:

A study focused on the synthesis and evaluation of quinoxaline derivatives revealed that certain compounds demonstrated significant inhibitory activity against kinases such as GSK3β and DYRK1A, with IC50 values in the nanomolar range . This suggests that modifications to the quinoxaline structure can enhance selectivity and potency against specific kinases. -

Toxicological Assessment:

An investigation into the toxicity profile of 2,3-dimethylquinoxaline (a related compound) assessed various toxicity parameters in vitro and in vivo. The results indicated a favorable safety profile at lower concentrations, although some histological changes were noted at higher doses . Such findings are crucial for evaluating the therapeutic window of DCMDQ.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

6,7-dichloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIDIVNOOAVBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200721 | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52736-71-7 | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.